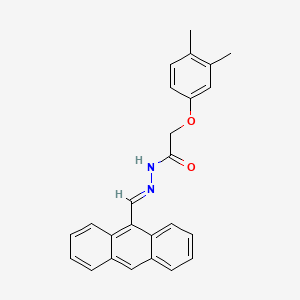
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Overview
Description
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as BDP-30, is a novel small molecule that has gained significant interest in the scientific community due to its potential use in cancer treatment. In
Mechanism of Action
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a potent inhibitor of tubulin polymerization, which is a critical process for cell division. It binds to the colchicine binding site of tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile also inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in tumor angiogenesis.
Biochemical and Physiological Effects:
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent.
Advantages and Limitations for Lab Experiments
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments, including its potent anti-cancer activity, low toxicity in normal cells, and ability to inhibit both tubulin polymerization and VEGFR2 activity. However, 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a relatively new compound, and its mechanism of action and efficacy in different cancer types are still being studied. In addition, the synthesis of 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is complex and may limit its availability for research purposes.
Future Directions
For research on 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile include the optimization of its synthesis method, the evaluation of its efficacy in different cancer types, the investigation of its mechanism of action, and the development of 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile-based combination therapies. 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile may also have potential applications in other diseases, such as neurodegenerative disorders, where tubulin polymerization plays a critical role.
Scientific Research Applications
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of cancer cells in animal models. 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is believed to exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
properties
IUPAC Name |
(Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19I2N3O/c1-3-4-7-27-20-14(10-16(22)11-17(20)23)9-15(12-24)21-25-18-6-5-13(2)8-19(18)26-21/h5-6,8-11H,3-4,7H2,1-2H3,(H,25,26)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJWJLZQCIPKFG-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1I)I)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1I)I)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19I2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3860374.png)
![N-[4-(5-methoxypyridin-3-yl)phenyl]acetamide](/img/structure/B3860382.png)
![N'-[3-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide](/img/structure/B3860387.png)
![N-{2-[2-(4-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3860396.png)
![3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860404.png)

![ethyl 2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860414.png)
![3-[4-(diethylamino)-2-isopropoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3860427.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3860429.png)
![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3860440.png)


![1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone]](/img/structure/B3860478.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3860485.png)